4-Bromo-3-(piperidin-1-ylmethyl)phenol
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Overview
Description
4-Bromo-3-(piperidin-1-ylmethyl)phenol is an organic compound that features a bromine atom, a piperidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(piperidin-1-ylmethyl)phenol typically involves the following steps:
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Bromination: : The starting material, 3-(piperidin-1-ylmethyl)phenol, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
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Oxidation Reactions: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
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Reduction Reactions: : The compound can undergo reduction reactions to modify the piperidine ring or the phenol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
4-Bromo-3-(piperidin-1-ylmethyl)phenol has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals. Its structural features make it a valuable intermediate in the development of drugs targeting various biological pathways.
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Organic Synthesis: : The compound’s reactivity makes it useful in organic synthesis for the preparation of more complex molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other functionalized molecules.
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Biological Studies: : Researchers can use this compound to study the effects of brominated phenols and piperidine derivatives on biological systems. It can help in understanding the interactions of these compounds with enzymes, receptors, and other biomolecules.
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Industrial Applications: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperidin-1-ylmethyl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the bromine atom and phenol group can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
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4-Bromo-3-(morpholin-4-ylmethyl)phenol: : This compound features a morpholine ring instead of a piperidine ring. It has similar reactivity but may exhibit different biological activities due to the structural differences.
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4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol: : This compound contains a pyrrolidine ring, which can affect its chemical and biological properties compared to the piperidine derivative.
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4-Chloro-3-(piperidin-1-ylmethyl)phenol: : This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine can influence the compound’s reactivity and interactions with biological targets.
Uniqueness
4-Bromo-3-(piperidin-1-ylmethyl)phenol is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions. The piperidine ring also contributes to its binding affinity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-(piperidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-5-4-11(15)8-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXRYTIQZDVEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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